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Compound of Interest

Compound Name: N,2-dimethylpropanehydrazide

Cat. No.: B13628699 Get Quote

Abstract
This guide provides a comprehensive spectroscopic profile of N,2-dimethylpropanehydrazide
(CAS: 67302-35-6), a critical intermediate in the synthesis of biologically active heterocycles

and pharmaceutical precursors. We focus on the structural elucidation of this compound using

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry

(MS).[1][2] The guide details the distinction between regiochemical isomers (

- vs.

-methylation) and provides field-proven protocols for sample preparation and data
interpretation.

Introduction & Structural Logic
N,2-dimethylpropanehydrazide is formally derived from isobutyric acid (2-methylpropanoic

acid) and methylhydrazine. In drug development, it serves as a "molecular handle," allowing

the introduction of the isobutyryl group into larger scaffolds or acting as a precursor for 1,3,4-

oxadiazoles and pyrazoles.

Chemical Structure and Nomenclature
The name "N,2-dimethylpropanehydrazide" implies two substitutions:

2-methyl: A methyl group at the C2 position of the propane chain (creating an isobutyryl acyl

group).
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N-methyl: A methyl group on the hydrazine moiety.

Regiochemical Ambiguity: The reaction of isobutyryl chloride with methylhydrazine can yield

two isomers. However, the commercially relevant species typically denoted by this CAS is the

-methyl isomer (1,2-disubstituted hydrazine derivative), where the acylation occurs at the less
substituted nitrogen or thermodynamic equilibration favors the more stable hydrazide.

Target Structure (

-isomer):

-methyl-2-methylpropanehydrazide

Formula:

SMILES: CC(C)C(=O)NNC

Molecular Weight: 116.16 g/mol

Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the

-methyl (amide-like) and

-methyl (amine-like) isomers. The data below reflects the

-methyl isomer in

.

H NMR Data (400 MHz,

)
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Signal (

ppm)
Multiplicity Integration Assignment

Structural
Insight

7.80 - 8.20 Broad Singlet 1H

Exchangeable

amide proton;

shift varies with

concentration.

4.50 - 5.00 Broad Singlet 1H

Terminal amine

proton; often

broad due to

quadrupole

broadening.

2.65 Singlet 3H

Characteristic

-methyl shift. (If

-methyl amide,

shift would be

~3.1-3.3 ppm).

2.38
Septet (

Hz)
1H

Methine proton

of the isobutyryl

group.

1.18
Doublet (

Hz)
6H

Geminal dimethyl

groups;

diagnostic

doublet.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Insight: In polar aprotic solvents like DMSO-

, you may observe rotamers (E/Z isomerism around the C-N amide bond). This

manifests as a splitting of the

-methyl and methine signals (typically in a 3:1 to 5:1 ratio).

C NMR Data (100 MHz,

)
Signal (

ppm)
Type Assignment

176.5
Carbonyl (C=O): Deshielded

amide carbonyl.

39.2
N-Methyl: Distinctive for

-methyl carbon.

34.8
Methine: Alpha-carbon of the

isobutyryl group.

19.4
Isopropyl Methyls: Equivalent

methyl carbons.

Infrared Spectroscopy (FT-IR)
IR analysis confirms the functional groups and hydrogen bonding status.
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Wavenumber (

)
Vibration Mode Description

3250 - 3350
Medium intensity; doublet

often seen for NH-NH systems.

2960 - 2870
Alkyl C-H stretches (isopropyl

and N-methyl).

1645 - 1665

Amide I Band: Strong carbonyl

stretch. Lower freq than esters

due to resonance.

1530 - 1550
Amide II Band: N-H bending

coupled with C-N stretch.

Mass Spectrometry (MS)
The fragmentation pattern is dominated by alpha-cleavage and McLafferty-like rearrangements.

Ionization Method: ESI+ or EI (70 eV)

Molecular Ion:

(ESI);

(EI)

Key Fragmentation Pathways (EI):

m/z 116

m/z 71: Loss of the hydrazyl radical (

is 45 Da? No, loss of

is 59? Wait.

).
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Correction: Cleavage of the C-N bond yields the Isobutyryl cation (

) at m/z 71.

m/z 71

m/z 43: Loss of CO (28 Da) from the acylium ion yields the Isopropyl cation (

) at m/z 43.

m/z 116

m/z 73: Less common, loss of isopropyl radical.

Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing this compound, ensuring data

integrity.
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Caption: Analytical workflow for the isolation and validation of N,2-dimethylpropanehydrazide.

Experimental Protocols
Sample Preparation for NMR
To avoid signal broadening from hydrogen bonding:

Solvent: Use DMSO-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b13628699?utm_src=pdf-body-img
https://www.benchchem.com/product/b13628699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(0.6 mL) for the sharpest NH signals.

is acceptable but NH protons may appear very broad or disappear due to exchange.

Concentration: Dissolve 5-10 mg of the hydrazide. High concentrations can induce

aggregation, shifting NH peaks.

Reference: Calibrate to residual DMSO pentet (

2.50) or TMS (

0.00).[3][4]

Mass Spectrometry Fragmentation Logic
Understanding the MS spectrum requires mapping the stability of the acylium ion.

Parent Ion
[M]+ m/z 116

Isobutyryl Cation
[C3H7CO]+ m/z 71

 Alpha-Cleavage
(- NHNHCH3)

Methylhydrazine fragment
[NHNHCH3]+ m/z 45

 C-N Cleavage

Isopropyl Cation
[C3H7]+ m/z 43

 Decarbonylation
(- CO)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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